

A Spectroscopic Comparison of 3-(Bocaminoethyloxy)benzonitrile and Its Precursors

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Compound of Interest

Compound Name: 3-(Boc-aminoethyloxy)benzonitrile

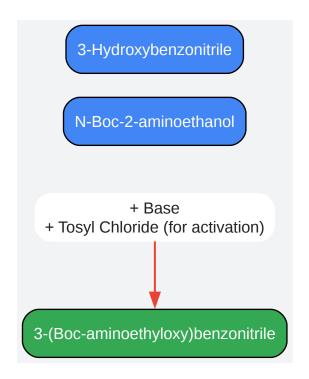
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This guide provides a detailed spectroscopic comparison of the target molecule, **3-(Boc-aminoethyloxy)benzonitrile**, with its synthetic precursors, 3-hydroxybenzonitrile and tert-butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol). The following sections present key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a clear, data-driven analysis for researchers in drug development and chemical synthesis.

Synthetic Pathway

The synthesis of **3-(Boc-aminoethyloxy)benzonitrile** is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic derivative of N-Boc-2-aminoethanol, such as its tosylate or mesylate, to form the desired ether linkage.





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Caption: Synthetic route to **3-(Boc-aminoethyloxy)benzonitrile**.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for **3-(Boc-aminoethyloxy)benzonitrile** and its precursors.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3- Hydroxybenzonit rile	~7.40	m	2Н	Ar-H
~7.20	m	2H	Ar-H	
~5.5-6.5	br s	1H	-OH	
N-Boc-2- aminoethanol	~4.95	br s	1H	-NH
3.71	t, J=5.2 Hz	2H	-CH ₂ -OH	
3.32	q, J=5.2 Hz	2H	-NH-CH ₂ -	
1.45	S	9H	-C(CH3)3	_
3-(Boc- aminoethyloxy)b enzonitrile	7.35-7.20	m	4H	Ar-H
~5.0	br s	1H	-NH	
4.15	t, J=5.0 Hz	2H	Ar-O-CH ₂ -	
3.60	q, J=5.0 Hz	2H	-NH-CH ₂ -	_
1.46	S	9H	-С(СНз)з	

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)



Compound	Chemical Shift (δ, ppm)	Assignment
3-Hydroxybenzonitrile	156.0	С-ОН
132.6, 128.9, 126.0, 117.9	Ar-C	
118.6	-CN	
112.2	C-CN	
N-Boc-2-aminoethanol	156.5	-C=O (Boc)
79.5	-C(CH ₃) ₃	
62.5	-CH ₂ -OH	_
43.0	-NH-CH ₂ -	
28.4	-C(CH ₃) ₃	_
3-(Boc- aminoethyloxy)benzonitrile	159.0	Ar-C-O
155.8	-C=O (Boc)	
130.0, 123.0, 120.0, 115.5	Ar-C	
118.5	-CN	_
113.0	Ar-C-CN	
80.0	-C(CH ₃) ₃	_
67.0	Ar-O-CH ₂ -	
40.5	-NH-CH ₂ -	_
28.4	-C(CH₃)₃	

Table 3: FT-IR Spectroscopic Data (cm $^{-1}$)



Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
3-Hydroxybenzonitrile	3400-3200 (broad)	O-H stretch (phenolic)
2229	C≡N stretch	
1600-1450	C=C stretch (aromatic)	_
N-Boc-2-aminoethanol	3400-3300 (broad)	O-H stretch and N-H stretch
2975, 2870	C-H stretch (aliphatic)	
1685	C=O stretch (urethane)	_
3-(Boc- aminoethyloxy)benzonitrile	3350	N-H stretch (urethane)
2978, 2875	C-H stretch (aliphatic)	
2230	C≡N stretch	_
1700	C=O stretch (urethane)	_
1600, 1480	C=C stretch (aromatic)	_
1250, 1160	C-O stretch (ether and urethane)	_

Table 4: Mass Spectrometry Data (Electron Ionization - EI)



Compound	Molecular Weight (g/mol)	Key Fragment Ions (m/z)	Fragmentation Pattern
3-Hydroxybenzonitrile	119.12	119, 92, 64	[M] ⁺ , [M-HCN] ⁺ , [M- HCN-CO] ⁺
N-Boc-2-aminoethanol	161.20	102, 88, 57	[M-C ₄ H ₉] ⁺ , [M-Boc] ⁺ , [C ₄ H ₉] ⁺ (tert-butyl cation)
3-(Boc- aminoethyloxy)benzon itrile	262.30	206, 162, 146, 119, 57	[M-C ₄ H ₈] ⁺ , [M-B ₀ C] ⁺ , [M-B ₀ C-NH ₂ CH ₂] ⁺ , [H ₀ C ₆ H ₄ CN] ⁺ , [C ₄ H ₉] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general framework for reproducing these results.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All ¹³C NMR spectra are broadband proton-decoupled.
- Data Processing: The raw data (Free Induction Decay FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

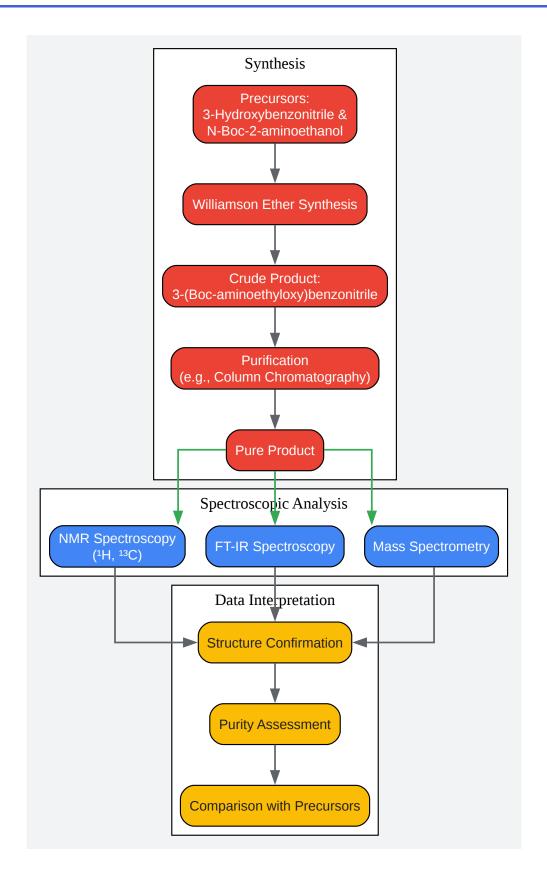


- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a universal ATR accessory.
- Acquisition: Spectra were collected in the range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which is presented in terms of transmittance or absorbance.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: Electron Ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.
- Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 40-400 amu.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular ion peak ([M]+) and major fragment ions were identified to elucidate the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized compound and its precursors.





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Caption: Workflow for synthesis and spectroscopic analysis.



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